2-[2-[2-(Carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid
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Overview
Description
Beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER: is a sulfur-containing organic compound known for its unique chemical properties and potential applications in various fields It is characterized by the presence of carboxymethyl and mercapto groups attached to a diethyl ether backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER typically involves the reaction of diethyl ether with carboxymethyl and mercapto reagents under controlled conditions. One common method involves the use of thioglycolic acid and diethyl ether in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiols.
Substitution: The carboxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules .
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the development of metal-based drugs and diagnostic agents .
Industry: Industrially, it is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER involves its interaction with molecular targets through its mercapto and carboxymethyl groups. These functional groups can form covalent bonds with metal ions, proteins, and other biomolecules, modulating their activity and stability . The compound’s ability to chelate metal ions is particularly significant in its biological and medicinal applications .
Comparison with Similar Compounds
Ethanethiol: Contains a mercapto group but lacks the carboxymethyl functionality.
Thioglycolic Acid: Contains both mercapto and carboxyl groups but lacks the diethyl ether backbone.
Dimercaprol: Contains two mercapto groups but has a different structural framework.
Uniqueness: Beta,beta’-BIS(CARBOXYMETHYL-MERCAPTO)DIETHYL ETHER is unique due to its combination of carboxymethyl and mercapto groups attached to a diethyl ether backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in coordination chemistry, drug delivery, and industrial processes .
Properties
CAS No. |
4408-66-6 |
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Molecular Formula |
C8H14O5S2 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-[2-[2-(carboxymethylsulfanyl)ethoxy]ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H14O5S2/c9-7(10)5-14-3-1-13-2-4-15-6-8(11)12/h1-6H2,(H,9,10)(H,11,12) |
InChI Key |
FOAZYQMVLNFBKU-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCC(=O)O)OCCSCC(=O)O |
Origin of Product |
United States |
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